![molecular formula C9H17N B1201275 Decahydroquinoline CAS No. 2051-28-7](/img/structure/B1201275.png)
Decahydroquinoline
Overview
Description
Synthesis Analysis
The synthesis of decahydroquinoline derivatives has been extensively explored through various methods, including diastereoselective and stereodivergent processes. Notably, the stereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives from aldehydes, aniline, and acetylcyclohexene in the presence of iodine showcases an efficient approach, offering excellent yield under mild conditions (Lin et al., 2006). Furthermore, the flexibility of synthesis strategies allows for the construction of various decahydroquinoline alkaloids, as demonstrated by the stereodivergent synthesis approach involving conjugate addition reactions and ring-closing metathesis (Toyooka et al., 2002).
Molecular Structure Analysis
Structural analysis through crystallography and NMR spectroscopy has provided insights into the conformations and configurations of decahydroquinoline derivatives. The crystal and molecular structure of decahydroquinoline hydrobromide, for example, revealed its chair conformation and the nature of its hydrogen bonding network (Escobar et al., 1977).
Chemical Reactions and Properties
Decahydroquinoline undergoes various chemical reactions, including hydrodenitrogenation and ring-opening reactions, which have been studied for their mechanistic insights and applications in refining processes (Gutiérrez et al., 2012). These studies help understand the compound's behavior under different conditions and its potential transformations.
Physical Properties Analysis
Research on the physical properties of decahydroquinoline focuses on its crystallography, providing valuable information on its solid-state structure and conformation. The analysis of decahydroquinoline hydrobromide highlighted its orthorhombic crystal structure and the interactions within its crystal lattice, which are crucial for understanding its physical characteristics and behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of decahydroquinoline derivatives, including their reactivity and interaction with different chemical reagents, are essential for their application in synthetic chemistry and pharmaceutical development. The stereospecific total syntheses of decahydroquinoline alkaloids and the exploration of their alkylations and functionalizations reflect the compound's versatility and potential as a scaffold for developing new chemical entities (Polniaszek et al., 1992).
Scientific Research Applications
Anti-Plasmodial and Anti-Trypanosomal Activity : Lepadins D-F, derivatives of decahydroquinoline isolated from a marine tunicate, have shown significant and selective anti-plasmodial and anti-trypanosomal activity, indicating potential as lead structures for new antimalarial drugs (Wright, Goclik, König, & Kaminsky, 2002).
Analgesic Properties : Certain decahydroquinoline derivatives have demonstrated pronounced analgesic properties, surpassing reference drugs like metamizol and ketorolac in effectiveness. This suggests their potential in pain management (Goncharukl et al., 2016).
Antiarrhythmic and Endothelial Actions : Novel decahydroquinoline derivatives have shown antiarrhythmic activity, similar to antiarrhythmic drugs like quinidine and procainamide. Some derivatives also induced nitric oxide-dependent coronary vasodilation, which could provide additional therapeutic benefits (Kozlovski et al., 2004).
Synthesis of Alkaloids : Studies on the total synthesis of ent-lepadin F and G, which are alkaloids derived from the decahydroquinoline skeleton, have been conducted. These syntheses have implications in the development of new pharmaceutical compounds (Niethe, Fischer, & Blechert, 2008).
GABA-Related Activities : Certain cis-decahydroquinoline-5-carboxylic acids, when administered intracerebroventricularly, elicited convulsant activity in mice. This effect was antagonized by n-dipropylacetate, suggesting that these compounds may act as partial gamma-aminobutyric acid (GABA) agonists (Fung et al., 1983).
Synthetic Routes : Research on practical synthetic routes to enantiopure 5-substituted cis-decahydroquinolines has been developed, which is crucial for the synthesis of various pharmaceutical compounds (Amat et al., 2009).
Potential in Antimicrobial Agents : Isoxazoloquinolines, which are N-substituted decahydroisoxazoloquinoline systems with substituents at positions 3 and 4, have shown potential as therapeutically useful antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).
Safety And Hazards
Decahydroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871203 | |
Record name | Quinoline, decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Decahydroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13589 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Decahydroquinoline | |
CAS RN |
2051-28-7, 767-92-0, 10343-99-4 | |
Record name | Decahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, decahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, decahydro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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